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Compound of Interest

Compound Name: Fgfr4-IN-19

Cat. No.: B15575314

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the structural and molecular principles underlying the selective
inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in oncology, particularly
for hepatocellular carcinoma (HCC). Due to the limited public information on a specific
molecule designated "Fgfr4-IN-19," this paper will focus on a well-characterized, potent, and
highly selective covalent inhibitor, Fisogatinib (BLU-554), as a representative example to
elucidate the core principles of selective FGFR4 inhibition.

Introduction to FGFR4 and Its Role in Cancer

Fibroblast Growth Factor Receptor 4 (FGFR4) is one of four members of the FGFR family of
receptor tyrosine kinases (RTKs).[1] The binding of its primary ligand, Fibroblast Growth Factor
19 (FGF19), in the presence of the co-receptor (3-Klotho, leads to receptor dimerization,
autophosphorylation, and the activation of downstream signaling cascades.[2] These pathways,
including the RAS-RAF-MAPK and PI3K-AKT pathways, are crucial for regulating cell
proliferation, differentiation, and metabolism.[2]

In certain cancers, particularly a subset of HCC, the FGF19-FGFR4 signaling axis is aberrantly
activated, often through the amplification and overexpression of FGF19.[3][4] This constitutive
signaling drives tumor growth and survival, making FGFR4 an attractive therapeutic target.[3]
[4] The development of inhibitors that are selective for FGFR4 over other highly homologous
FGFR family members (FGFR1-3) is critical to minimize off-target toxicities.[5]
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Quantitative Analysis of Fisogatinib (BLU-554)
Activity

Fisogatinib is a potent, orally bioavailable, and irreversible inhibitor designed for high selectivity
towards FGFR4.[6][7] Its selectivity is a key attribute, allowing for targeted inhibition of the
cancer-driving pathway while sparing other FGFRs that are important for normal physiological

functions. The inhibitory activity of Fisogatinib and other representative FGFR4 inhibitors is
summarized in the table below.
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L Selectivity Type of
Inhibitor Target IC50 (nM) ) o
Profile Inhibition
) . >100-fold )
Fisogatinib (BLU- ] Irreversible
FGFR4 5 selective vs.
554) Covalent
FGFR1-3
FGFR1 624
FGFR2 >1000
FGFR3 2203
>1000-fold
Roblitinib selective vs. a Reversible
FGFR4 1.9
(FGF401) panel of 65 Covalent
kinases
>250-fold
H3B-6527 FGFR4 <1.2 selective vs. Covalent
FGFR1-3
~50- to 300-fold )
Irreversible
BLU9931 FGFR4 3 selective vs.
Covalent
FGFR1-3
Futibatinib (TAS- Pan-FGFR Irreversible
FGFR4 3.7 o
120) inhibitor Covalent
FGFR1 1.8
FGFR2 14
FGFR3 1.6

Data compiled from multiple sources.[8][9]

Structural Basis of Fisogatinib's Selectivity for

FGFR4
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The high selectivity of Fisogatinib for FGFR4 is rooted in the unique structural features of the
FGFR4 kinase domain. Unlike FGFR1, 2, and 3, FGFR4 possesses a hon-conserved cysteine
residue (Cysb52) in the hinge region of its ATP-binding pocket.[2] Fisogatinib was designed as
a covalent inhibitor with an acrylamide "warhead" that specifically and irreversibly binds to this
unique cysteine.[10]

The co-crystal structure of the FGFR4 kinase domain in complex with Fisogatinib (PDB ID:
6NVK) provides a detailed view of this interaction.[10][11]

Key Structural Interactions:

o Covalent Bond Formation: The acrylamide moiety of Fisogatinib forms a covalent bond with
the thiol group of Cys552, permanently locking the inhibitor in the ATP-binding site and
preventing kinase activity.[10]

e Hinge Region Binding: The core of the molecule establishes hydrogen bonds with the hinge
region of the kinase, a common feature of ATP-competitive inhibitors.

e P-loop Interaction: The conformation of Fisogatinib, particularly its tetrahydropyran ring, is
sterically constrained, which prevents it from adopting a conformation that could lead to off-
target covalent binding with a conserved cysteine in the P-loop of other FGFR family
members.[10] This steric hindrance is a critical factor driving its exceptional selectivity.[10]

The combination of a targeted covalent interaction with a unique residue and a molecular
shape that disfavors off-target binding explains the remarkable selectivity profile of Fisogatinib.
[10]

Signaling Pathways and Experimental Workflows
FGFR4 Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical FGF19-FGFR4 signaling pathway and highlights
the mechanism of inhibition by Fisogatinib.
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Caption: FGFR4 signaling pathway inhibited by Fisogatinib.
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Experimental Workflow for Inhibitor Characterization

The discovery and validation of a selective FGFR4 inhibitor like Fisogatinib follows a structured
workflow.
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Caption: Workflow for selective FGFR4 inhibitor characterization.

Detailed Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™
Format)

This assay quantifies the enzymatic activity of purified FGFR4 by measuring the amount of
ADP produced during the kinase reaction.

Principle: The ADP-GlIo™ Kinase Assay is a luminescent assay that measures ADP formed
from a kinase reaction. The ADP is converted into ATP, which is then used by luciferase to
generate light. The light signal is proportional to the ADP produced and thus to the kinase
activity.

Materials:

e Recombinant human FGFR4 kinase domain.

e Poly(Glu,Tyr) 4:1 peptide substrate.

e ATP solution.

» Fisogatinib (or other test inhibitor) serially diluted in DMSO.

o Kinase Assay Buffer (e.g., 40mM Tris-HCI pH 7.5, 20mM MgClz, 0.1 mg/mL BSA, 50uM
DTT).[12]

o ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
o 384-well assay plates.
Protocol Outline:

e Reaction Setup: In a 384-well plate, add 1 pL of test inhibitor at various concentrations (or
DMSO for control).

e Enzyme Addition: Add 2 pL of FGFR4 enzyme diluted in Kinase Assay Buffer to each well.
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e Reaction Initiation: Add 2 pL of a substrate/ATP mixture to initiate the reaction. The final ATP
concentration is typically at or near the Km for ATP.

 Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[12]

e Reaction Termination: Add 5 pL of ADP-Glo™ Reagent to each well to terminate the kinase
reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[12]

¢ Signal Generation: Add 10 pL of Kinase Detection Reagent to convert ADP to ATP and
generate a luminescent signal. Incubate at room temperature for 30 minutes.[12]

o Data Acquisition: Measure luminescence using a plate reader.

e Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a
four-parameter logistic curve to determine the IC50 value.

X-ray Crystallography of FGFR4-Inhibitor Complex

This method is used to determine the three-dimensional structure of the inhibitor bound to the
FGFR4 kinase domain at atomic resolution.

Principle: A purified protein-inhibitor complex is crystallized, and the resulting crystal is
diffracted with X-rays. The diffraction pattern is used to calculate an electron density map, into
which the atomic model of the protein and the bound inhibitor is built and refined.

Protocol Outline:

e Protein Expression and Purification: Express the human FGFR4 kinase domain (e.g.,
residues 445-753) in a suitable system like E. coli or insect cells (Spodoptera frugiperda).[5]
[13] Purify the protein to high homogeneity using chromatography techniques (e.g., Ni-NTA,
size exclusion).

o Complex Formation: Incubate the purified FGFR4 kinase domain with a molar excess of the
inhibitor (e.g., Fisogatinib) to ensure complete binding.

o Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, salts,
additives) using vapor diffusion methods (sitting or hanging drop) to find conditions that yield
diffraction-quality crystals.
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o Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron

source.

 Structure Solution and Refinement: Process the diffraction data. Solve the structure using
molecular replacement with a known kinase structure as a search model. Build the model of
the FGFR4-inhibitor complex into the electron density map and refine it to produce the final
atomic coordinates (e.g., PDB ID 6NVK).[11]

Cell-Based Proliferation Assay

This assay measures the effect of the inhibitor on the proliferation of cancer cells that are
dependent on FGFR4 signaling.

Principle: HCC cell lines with known FGF19 overexpression (e.g., Hep3B) are treated with the
inhibitor. The inhibition of FGFR4 is expected to reduce cell proliferation, which can be
quantified using various methods, such as measuring ATP content (CellTiter-Glo®) or metabolic
activity (MTS/MTT assay).

Materials:

FGF19-positive HCC cell line (e.g., Hep3B).

Complete cell culture medium.

Fisogatinib (or other test inhibitor) serially diluted.

96-well cell culture plates.

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
Protocol Outline:

o Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to
adhere overnight.

« Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor. Include a DMSO-only
control.
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 Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72
hours).

 Viability Measurement: Add the cell viability reagent according to the manufacturer's
instructions. This reagent lyses the cells and generates a luminescent or colorimetric signal
proportional to the number of viable cells.

o Data Acquisition: Read the signal on a plate reader.

e Analysis: Normalize the data to the DMSO control and plot cell viability against inhibitor
concentration to determine the GI50 (concentration for 50% growth inhibition).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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